molecular formula C7H10N2 B13244961 2-Azabicyclo[2.2.1]heptane-5-carbonitrile CAS No. 756455-15-9

2-Azabicyclo[2.2.1]heptane-5-carbonitrile

Cat. No.: B13244961
CAS No.: 756455-15-9
M. Wt: 122.17 g/mol
InChI Key: ZYGSYWNTOIZIMA-UHFFFAOYSA-N
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Description

Overview of the 2-Azabicyclo[2.2.1]heptane Scaffold in Academic Investigations

The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, is a prominent example of a bridged bicyclic nitrogen heterocycle. This scaffold has been identified as a versatile platform for the synthesis of a wide range of derivatives. nih.govmdpi.com Its rigid structure, which contains multiple stereogenic centers, makes it a valuable building block in asymmetric synthesis and for the creation of chiral catalysts. nih.govmdpi.com

In the field of medicinal chemistry, the 2-azabicyclo[2.2.1]heptane system is a key component in several therapeutic agents. For instance, it is a structural element in ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. bohrium.com Researchers have also used this scaffold to develop dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. nih.gov The academic interest in this scaffold is driven by its ability to serve as a constrained analog of other cyclic amines like pyrrolidine (B122466), offering a more rigid structure for probing biological interactions. pwr.edu.pl Its derivatives have been investigated for a variety of potential applications, including as antiproliferative agents. nih.gov

Specific Research Focus on 2-Azabicyclo[2.2.1]heptane-5-carbonitrile

Within the broader family of 2-azabicyclo[2.2.1]heptane derivatives, this compound has emerged as a compound of specific interest. It serves as a key building block and intermediate in the synthesis of more complex molecules. smolecule.com The presence of the nitrile functional group provides a versatile handle for a variety of chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding its synthetic utility. smolecule.com

Research has specifically highlighted its role as a precursor for developing new therapeutic agents. smolecule.com For example, stereoselective synthesis of exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been a crucial step in the development of novel, potent DPP-4 inhibitors. nih.gov The compound's unique stereochemistry and bicyclic framework are central to its application in these areas. smolecule.com

Below is a data table summarizing key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
CAS Number 756455-15-9

The investigation into this compound and its parent scaffold continues to be an active area of chemical research, promising further innovations in both synthetic methodology and the development of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

756455-15-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2

InChI Key

ZYGSYWNTOIZIMA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)C#N

Origin of Product

United States

Stereochemical Aspects and Enantioselective Synthesis

Intrinsic Chirality of the 2-Azabicyclo[2.2.1]heptane System

The 2-azabicyclo[2.2.1]heptane ring system is intrinsically chiral due to its bridged, non-planar structure, which lacks a plane of symmetry. researchgate.net This inherent chirality is a fundamental characteristic, making it a valuable chiral platform for constructing complex molecules. researchgate.netnih.govnih.gov The rigidity of the bicyclic skeleton ensures that the chiral centers are conformationally stable. researchgate.net

The core structure of 2-azabicyclo[2.2.1]heptane contains multiple stereogenic centers. researchgate.net For instance, when a substituent like a carbonitrile group is introduced at the 5-position, along with the bridgehead carbons (C1 and C4) and the carbon bearing the nitrogen (C2), the potential for multiple stereoisomers arises. Specifically, the parent 2-azanorbornane structure can lead to a single enantiomer bearing four stereogenic centers with a well-defined configuration, often generated through cycloaddition reactions. researchgate.net This multiplication of chirality from chiral precursors makes the system a powerful tool in asymmetric synthesis. researchgate.netrsc.org

Control of Exo- and Endo-Stereoisomerism in Synthesis

A critical aspect of synthesizing 2-azabicyclo[2.2.1]heptane derivatives is the control of stereoisomerism at the substituent positions, specifically the exo and endo configurations. The spatial orientation of the carbonitrile group at C5 relative to the main bicyclic framework significantly influences the molecule's properties and biological activity.

The aza-Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane skeleton, and it offers a direct route to control exo/endo selectivity. researchgate.netdiva-portal.org Typically, the reaction between a diene like cyclopentadiene (B3395910) and an imine (an aza-dienophile) favors the formation of the exo isomer. diva-portal.orgscribd.com The endo/exo ratio can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts. diva-portal.orgscribd.com For example, aza-Diels-Alder reactions performed at low temperatures, such as -80 °C, can exhibit high exo selectivity, with ratios around 98:2. diva-portal.org

One synthetic approach to derivatives of 2-azabicyclo[2.2.1]heptane-carbonitrile starts with the reaction of cyclopenta-1,3-diene, ethyl oxoacetate, and ammonium (B1175870) chloride, which initially yields a mixture of four different stereoisomers. nih.gov Subsequent chemical modifications, such as protection with a Boc group, facilitate the separation of these isomers into distinct exo- and endo- pairs via column chromatography. nih.gov

Isolation and Characterization of Enantiomers

Given the inherent chirality of the 2-azabicyclo[2.2.1]heptane system, the synthesis often results in a racemic mixture of enantiomers. Their separation and characterization are crucial for developing enantiomerically pure compounds.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For instance, a related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, has been successfully resolved on a Chiralcel OD-H analytical column. researchgate.netresearchgate.net This method allows for the complete separation of enantiomers, enabling the determination of enantiomeric purity with high accuracy. researchgate.net The choice of mobile phase and column temperature are critical parameters that can be optimized to improve resolution. researchgate.netresearchgate.net

Chemical and Enzymatic Resolution: Classical resolution methods involve reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to differences in solubility. google.comgoogle.com Another approach is enzymatic kinetic resolution. This technique utilizes enzymes that selectively react with one enantiomer, allowing the other to be recovered in high enantiomeric purity. For example, microbial hydrolysis has been employed to resolve racemic 2-azabicyclo[2.2.1]hept-5-en-3-one with high enantiomeric excess.

Characterization of the separated enantiomers is typically performed using polarimetry to measure the optical rotation, and chiral HPLC to confirm enantiomeric purity. google.com

Asymmetric Catalysis in 2-Azabicyclo[2.2.1]heptane Synthesis

Asymmetric catalysis provides an efficient strategy for the enantioselective synthesis of the 2-azabicyclo[2.2.1]heptane core, circumventing the need for chiral resolution. This approach involves using a chiral catalyst to control the stereochemical outcome of the reaction.

Catalytic enantioselective aza-Diels-Alder reactions are a prominent example. The use of chiral Lewis acids or Brønsted acids can effectively induce enantioselectivity in the cycloaddition of imines, leading to optically active 2-azabicyclo[2.2.1]heptene derivatives. pwr.edu.pl Another effective method involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, which can produce a range of 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities. nih.gov

Furthermore, the chiral 2-azabicyclo[2.2.1]heptane scaffold itself is frequently used to construct modular chiral ligands and organocatalysts. nih.govrsc.org These catalysts have been successfully applied in various asymmetric transformations, including aldol (B89426) reactions, demonstrating the versatility of the bicyclic framework in asymmetric synthesis. nih.govrsc.org

Table 1: Examples of Asymmetric Catalysis in the Synthesis of the 2-Azabicycloalkane Core
Reaction TypeCatalyst/MethodKey FeatureReference
Aza-Diels-AlderChiral Lewis/Brønsted AcidsInduces enantioselectivity in the key cycloaddition step. pwr.edu.pl
Ring-Opening of meso-EpoxidesChiral Phosphoric AcidProduces bicyclic amines with high yields and excellent enantioselectivity. nih.gov
Aldol ReactionModular catalysts based on 2-azabicyclo[2.2.1]heptaneThe chiral scaffold itself is used to create catalysts for other asymmetric reactions. nih.govrsc.org

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. This is often achieved by using chiral auxiliaries or by leveraging substrate-controlled reactions where the existing stereochemistry of the starting material dictates the stereochemistry of the product.

A highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been achieved through a Brønsted acid-catalyzed aza-Diels-Alder reaction that employs two chiral auxiliaries. pwr.edu.pl This "double diastereoselection" enhances the stereochemical control of the cycloaddition.

Another powerful strategy involves starting with an enantiomerically pure precursor. For example, a stereoselective synthesis for specific S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been developed starting from enantiopure S- and R-1-phenylethylamine, respectively. nih.gov This approach avoids the need for separating a diastereomeric mixture in the final steps, making the synthesis more efficient. nih.gov Similarly, the synthesis of glutamic acid analogues based on the 7-azabicyclo[2.2.1]heptane framework has been achieved with high stereocontrol through a key transannular alkylation step, where the reduction of a double bond occurs stereospecifically from the exo face. acs.org

Chemical Reactivity and Derivatization Strategies

Functionalization of the Nitrile Group in 2-Azabicyclo[2.2.1]heptane-5-carbonitrile

The nitrile group present in this compound is a versatile functional handle that can be converted into several other key functionalities, significantly broadening the synthetic utility of the parent molecule. The primary transformations involve reduction to a primary amine and hydrolysis to a carboxylic acid. smolecule.com

Reduction of the nitrile can be accomplished using standard reducing agents such as lithium aluminum hydride or through catalytic hydrogenation, yielding the corresponding aminomethyl derivative. smolecule.com This transformation is crucial for introducing a basic primary amine group, which can serve as a key building block for further elaboration, for instance, in the synthesis of ligands or pharmacologically active compounds.

Alternatively, the nitrile can undergo hydrolysis under acidic or basic conditions to produce a carboxylic acid. This introduces an acidic functional group, opening pathways for the formation of amides, esters, and other acid derivatives. Oxidation reactions can also be employed to transform the nitrile group. smolecule.com The elaboration of the nitrile functionality has been a key step in the synthesis of various epibatidine (B1211577) analogues, highlighting its importance in medicinal chemistry. researchgate.net

TransformationResulting Functional GroupTypical ReagentsReference
ReductionPrimary Amine (-CH₂NH₂)Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/catalyst) smolecule.com
HydrolysisCarboxylic Acid (-COOH)Aqueous acid (e.g., HCl) or base (e.g., NaOH) smolecule.com
OxidationCarboxylic Acid or AmidePotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) smolecule.com

Metal-Catalyzed Coupling Reactions of Related Azabicyclic Compounds

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While studies specifically on this compound are limited, extensive research on related azabicyclic systems, such as 2-azabicyclo[2.2.1]hept-5-en-3-ones and 7-azabicyclo[2.2.1]heptene derivatives, demonstrates the utility of these methods. researchgate.netjst.go.jpmdpi.com

N-Arylation and C-Arylation with Arylboronic Acids

The direct arylation of C-H bonds in heterocycles using arylboronic acids has emerged as a significant synthetic strategy. nih.govresearchgate.net This reaction can be catalyzed by various metals, with palladium and silver being common choices. nih.govnih.gov In the context of azabicycloalkanes, palladium-catalyzed transannular C-H arylation has been developed for scaffolds like azabicyclo[3.2.1]octane and 7-azanorbornane derivatives, allowing for the introduction of aryl groups at specific C-H bonds within the bicyclic framework. nih.gov Similarly, copper- and rhodium-catalyzed coupling reactions have been reported between 2-azabicyclo[2.2.1]hept-5-en-3-ones and arylboronic acids, demonstrating that C-C bond formation is feasible on this core structure. researchgate.netjst.go.jp These methods provide a direct route to arylated azabicyclic compounds that would be challenging to access through traditional means. nih.govnih.gov

Reductive Heck Coupling and Hydroarylation Strategies

The palladium-catalyzed hydroarylation of alkenes, also known as the reductive Heck reaction, is a highly effective method for the stereoselective synthesis of aryl-substituted saturated compounds. nih.govresearchgate.net This strategy has been successfully applied to unsaturated azabicyclic systems, such as 7-azabicyclo[2.2.1]heptene. mdpi.com The reaction involves the exo-diastereoselective addition of an arylpalladium species across the double bond, followed by a reductive step, typically using a hydride source like formic acid. mdpi.comnih.gov This methodology has been pivotal in the synthesis of the potent analgesic alkaloid epibatidine and its analogues. mdpi.comnih.gov The choice of ligand, often a phosphine (B1218219) or arsine, is critical for achieving high yields and stereoselectivity. nih.govresearchgate.net Due to steric factors, the reactivity in hydroarylation is generally higher for the more strained bicyclo[2.2.1]heptene systems compared to the less strained bicyclo[2.2.2]octene analogues. mdpi.com

Reaction TypeCatalyst/ReagentsSubstrate ClassKey FeaturesReference
C-H ArylationPd(OAc)₂, Ag(I)nitrate / Arylboronic acidsAzabicycloalkanes, Azabicyclo[2.2.1]hept-5-en-3-onesDirect introduction of aryl groups onto the scaffold. researchgate.netnih.govnih.gov
Reductive Heck / HydroarylationPd(II) catalysts / Aryl halides, Formic acidUnsaturated azabicyclo[2.2.1]heptenesStereoselective exo-addition of aryl groups across a C=C bond. mdpi.comnih.gov

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The secondary amine nitrogen in the 2-azabicyclo[2.2.1]heptane ring is a nucleophilic center that readily participates in various reactions. Standard transformations such as N-alkylation and N-acylation can be performed to introduce a wide range of substituents. google.com For example, N-sulfonylation is commonly used to install protecting groups or to synthesize sulfonamide derivatives, with N-arylsulfonyl, N-heteroarylsulfonyl, and N-alkylsulfonyl groups being readily introduced. nih.gov

Furthermore, the nitrogen atom can play a crucial role through neighboring group participation in substitution reactions at other positions on the bicyclic frame. nih.govacs.org In studies on anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the lone pair of the nitrogen atom facilitates the displacement of the bromide, allowing for nucleophilic substitution at the C7-position with retention of configuration. le.ac.uk This mechanism enables the introduction of a variety of carbon, nitrogen, and oxygen nucleophiles at a position that is typically less reactive. nih.govacs.org

Ring-Opening Reactions and Subsequent Transformations

The strained nature of the 2-azabicyclo[2.2.1]heptane system makes it susceptible to ring-opening and rearrangement reactions, providing pathways to different heterocyclic scaffolds.

One significant transformation is the ring-opening metathesis (ROM) of unsaturated derivatives like 2-azanorbornenes. clockss.org Using Grubbs' catalysts, the bicyclic alkene can be opened in the presence of ethylene (B1197577) to yield enantiopure cis-3,5-disubstituted pyrrolidines. clockss.org A related process, ring-opening metathesis-cross metathesis (ROM-CM), has been used on bridgehead-substituted 7-azanorbornenes to produce functionalized pyrrolizidinone derivatives and α-amino diacids. acs.org

Another important rearrangement pathway involves the expansion of the five-membered ring. The 2-azabicyclo[2.2.1]heptane skeleton can be converted to the 2-azabicyclo[3.2.1]octane system. This transformation can proceed through an aziridinium (B1262131) intermediate, which is formed by the intramolecular nucleophilic attack of the nitrogen atom. Subsequent regioselective opening of this strained intermediate by a nucleophile at the more substituted carbon leads to the ring-expanded product. rsc.org

Introduction of Specific Functional Groups and Backbone Modification

Beyond the transformations of the nitrile and the nitrogen atom, the 2-azabicyclo[2.2.1]heptane backbone can be modified in numerous ways to introduce specific functional groups and alter its properties.

Palladium-catalyzed methods, such as the 1,2-aminoacyloxylation of cyclopentenes, have been developed to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This provides a route to introduce hydroxyl or acyloxy groups onto the scaffold. rsc.org

Substitution at various positions of the ring system is a common strategy for creating analogues. As mentioned, the C7-position can be functionalized with a range of nucleophiles, including the introduction of pyridyl ether moieties. nih.govle.ac.uk Fluorinating agents like diethylaminosulfur trifluoride (DAST) have been used to create fluorinated analogues, which are of interest in medicinal chemistry. le.ac.uk Additionally, radical reactions have been employed to introduce substituents, including halogens, at the bridgehead C1-position of the related 7-azabicyclo[2.2.1]heptane system, demonstrating the feasibility of functionalizing this sterically hindered position. unirioja.es These diverse methods allow for fine-tuning of the molecular structure and properties of the 2-azabicyclo[2.2.1]heptane core. pwr.edu.pl

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives in solution. Both ¹H and ¹³C NMR spectra offer fundamental data on the connectivity of atoms within the molecule. The constrained and rigid nature of the bicyclic system leads to distinct and highly sensitive chemical shifts for each proton and carbon, which aids in identifying isomers.

The proton (¹H) NMR spectrum is particularly informative, with chemical shifts and coupling constants providing a wealth of structural data. For instance, in derivatives of 2-azabicyclo[2.2.1]hept-2-enes, the regio- and stereochemistry can be determined by analyzing these parameters. ucla.edu The ¹³C NMR spectrum complements this by providing information on the carbon skeleton. ucla.edu Low-temperature ¹³C NMR measurements have been used to study the conformational dynamics, such as nitrogen inversion, in related N-methylated derivatives, revealing the relative stability of different isomers. acs.org

Table 1: Representative NMR Data for a Related Scaffold
NucleusTechniqueTypical Chemical Shift Range (ppm)Information Gained
¹H1D NMR1.0 - 7.0Proton environment, multiplicity (J-coupling)
¹³C1D NMR20 - 180Carbon skeleton, presence of functional groups
-COSYN/A¹H-¹H correlations, proton connectivity
-HSQC/HMQCN/ADirect ¹H-¹³C one-bond correlations
-HMBCN/A¹H-¹³C long-range (2-3 bond) correlations
-NOESYN/AThrough-space proton-proton correlations, stereochemistry

The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane derivatives makes NMR techniques especially powerful for assigning stereochemistry. The spatial relationships between protons can be determined through coupling constants and Nuclear Overhauser Effect (NOE) experiments.

A key phenomenon observed in these systems is the "W-coupling," a long-range coupling over four single bonds that occurs when the coupled protons are arranged in a planar 'W' configuration. ucla.edu For example, a W-coupling observed between a 3-exo proton and a 5-exo proton can confirm their relative stereochemistry. ucla.edu The magnitude of vicinal coupling constants (³J) also provides crucial information about dihedral angles, helping to distinguish between exo and endo substituents.

Furthermore, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish through-space proximity between protons. NOESY measurements can confirm the stereochemistry at tertiary centers by identifying which protons are close to each other in space, which is a direct consequence of the molecule's configuration. researchgate.net

Mass Spectrometry (MS) Applications for Compound Identification

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of 2-azabicyclo[2.2.1]heptane-5-carbonitrile and its derivatives. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum offer structural clues. For instance, in the analysis of related compounds, the base peak in the mass spectrum often corresponds to a specific, stable fragment resulting from the loss of a substituent. ucla.edu For example, a derivative containing a hydroxymethyl group showed a base peak corresponding to the loss of methanol (B129727) (CH₃OH). ucla.edu Electrospray ionization (ESI) is a commonly used technique to generate ions for MS analysis of these compounds. unirioja.esresearchgate.net

Optical Rotation and Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since many applications of 2-azabicyclo[2.2.1]heptane derivatives require a specific enantiomer, assessing enantiomeric purity is critical. This is achieved through a combination of optical rotation measurements and chiral High-Performance Liquid Chromatography (HPLC).

Optical rotation provides a bulk measurement of the enantiomeric excess but is most powerful when used in conjunction with chiral chromatography. Chiral HPLC is the definitive method for separating and quantifying enantiomers. For the related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, a successful method was developed using a Chiralcel OD-H column. researchgate.netresearchgate.net The separation of enantiomers can be influenced by factors such as the mobile phase composition and column temperature. researchgate.net The use of a UV detector or an optical rotation detector allows for the quantification of each enantiomer. researchgate.netresearchgate.net

Table 2: Example Chiral HPLC Conditions for a Related 2-Azabicyclo[2.2.1]heptane Scaffold
ParameterConditionReference
Chiral Stationary PhaseChiralcel OD-H (cellulose tris-(3,5-dimethylphenylcarbamate)) researchgate.netresearchgate.net
Mobile Phasen-hexane-isopropanol (80:20, v/v) researchgate.netresearchgate.net
Flow Rate1.0 mL/min researchgate.netresearchgate.net
DetectionUV and Optical Rotation researchgate.netresearchgate.net
Column TemperatureStudied in the range of 15–30 °C researchgate.net

X-ray Crystallography for Absolute Configuration Determination in Related Scaffolds

For example, the structures of various substituted 2-azabicyclo[2.2.1]heptanes and 1-azabicyclo[2.2.1]heptanes have been confirmed by X-ray diffraction. documentsdelivered.compwr.edu.pl The analysis of a 6-substituted 2-azabicyclo[2.2.1]heptane derivative confirmed its structure after hydrogenation. researchgate.net This body of work on related compounds provides a strong basis for understanding the fundamental stereochemical features of the 2-azabicyclo[2.2.1]heptane ring system, which can be extended to the 5-carbonitrile derivative.

Computational Chemistry and Modeling Studies

Molecular Modeling for Compound Design and Scaffold Exploration

Molecular modeling plays a pivotal role in the rational design of new therapeutic agents. For the 2-azabicyclo[2.2.1]heptane framework, molecular modeling has been instrumental in exploring its potential as a versatile scaffold in drug discovery.

One notable application is in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Researchers have utilized molecular modeling to analyze analogous compounds containing the 2-azabicyclo[2.2.1]heptane moiety with a nitrile substituent. nih.gov These predictive studies helped in assessing the potential DPP-4 inhibitory activity of newly designed compounds. nih.gov The modeling also focused on predicting and avoiding undesirable side reactions, such as spontaneous intramolecular cyclization, which can lead to inactive diketopiperazine derivatives. nih.gov

The exploration of the 2-azabicyclo[2.2.1]heptane scaffold is not limited to a single target. Its rigid bicyclic structure makes it an attractive building block for creating conformationally constrained analogues of known drugs or bioactive molecules. semanticscholar.org This rigidity can lead to improved binding affinity and selectivity for a specific biological target. Molecular modeling allows for the virtual exploration of various substitutions on the scaffold to optimize interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azabicyclic Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for 2-azabicyclo[2.2.1]heptane-5-carbonitrile are not extensively documented in publicly available literature, the principles of QSAR are widely applied to azabicyclic scaffolds to guide the optimization of lead compounds.

QSAR studies on related azabicyclic systems have demonstrated the utility of this approach. For instance, in the case of 7-azabicyclo[2.2.1]heptane derivatives, QSAR can be employed to understand how different substituents on the bicyclic core influence their analgesic and anti-inflammatory properties. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological activity. The insights gained from such models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

The general workflow for a QSAR study on an azabicyclic scaffold like 2-azabicyclo[2.2.1]heptane would involve:

Data Set Selection: A series of synthesized compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The validated QSAR model can then be used to screen virtual libraries of compounds and identify those with the highest predicted activity for synthesis and biological evaluation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool for understanding the interactions between a ligand, such as a derivative of this compound, and its target protein at the molecular level.

The process of a typical molecular docking study involves:

Preparation of the Protein and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: A docking algorithm is used to generate a variety of possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions driving the binding.

The insights from molecular docking studies can guide the design of new derivatives with improved potency and selectivity by suggesting modifications that enhance the interactions with the target protein.

Conformational Analysis of Bridged Bicyclic Systems

The rigid and strained nature of bridged bicyclic systems like 2-azabicyclo[2.2.1]heptane gives them unique conformational properties that are crucial for their biological activity. Conformational analysis aims to understand the three-dimensional shape of these molecules and the energetic barriers between different conformations.

The 1-azabicyclo[2.2.1]heptan-3-one core, a close structural relative, is known to possess a rigid, strained bicyclic system characterized by a boat-like conformation of the six-membered ring, which is enforced by the bridging nitrogen atom. This rigidity significantly limits the conformational flexibility of the molecule. Computational studies on this system have indicated that the bridgehead nitrogen introduces significant strain, leading to deviations from ideal bond angles.

Prediction of Reaction Pathways and Energetics

Computational chemistry can also be used to predict the feasibility of chemical reactions and to elucidate their mechanisms. For the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, theoretical methods can be employed to explore potential reaction pathways and to calculate the activation energies and reaction energies associated with each step.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used for this purpose. smolecule.com By calculating the structures and energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction mechanism. smolecule.com This information can be invaluable for optimizing reaction conditions and for predicting the stereochemical outcome of a reaction.

For example, in the synthesis of azabicyclo[2.2.1]heptane derivatives, computational studies can help to understand the factors that control the facial selectivity of cycloaddition reactions. smolecule.com By modeling the transition state structures, it is possible to predict which stereoisomer will be formed preferentially. smolecule.com These theoretical predictions can then be used to guide the design of new synthetic routes that lead to the desired products with high selectivity.

Applications of 2 Azabicyclo 2.2.1 Heptane 5 Carbonitrile in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

2-Azabicyclo[2.2.1]heptane-5-carbonitrile is recognized for its utility as a versatile synthetic intermediate and a foundational building block in organic chemistry. smolecule.com The defining characteristic of this compound is its rigid bicyclic structure, which imparts a high degree of conformational stability and stereochemical control to synthetic pathways. The nitrile group, particularly at the C5-position, is a key functional handle that can be readily transformed into other important chemical moieties. For instance, it can be hydrolyzed to a carboxylic acid, providing a direct route to C5-carboxy derivatives, or reduced to a primary amine.

This versatility allows chemists to introduce a variety of functional groups onto the bicyclic frame, making it a precursor for more elaborate molecular architectures. The inherent strain and defined three-dimensional shape of the 2-azabicyclo[2.2.1]heptane core are desirable features that chemists exploit to construct molecules with specific spatial arrangements, which is often crucial for biological activity. Its role as a building block is fundamental to creating novel compounds for medicinal chemistry and materials science. smolecule.com

Synthesis of Complex Organic Molecules

The structural attributes of this compound make it an ideal starting point for the synthesis of complex and medicinally relevant organic molecules. A notable example is its use as a key intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Specific stereoisomers, such as S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles, have been synthesized and coupled with other chiral building blocks to produce potent and selective inhibitors. nih.gov

One such complex molecule is Neogliptin, a DPP-4 inhibitor designed for therapeutic applications. The synthesis involves coupling the exo-2-azabicyclo[2.2.1]heptane-carbonitrile intermediate with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.gov The bicyclic moiety is crucial for the compound's interaction with the active site of the DPP-4 enzyme. nih.gov This application underscores the importance of the 2-azabicyclo[2.2.1]heptane-carbonitrile scaffold in constructing sophisticated molecules that require precise stereochemical control for their biological function.

Table 1: Synthesis of Neogliptin

Starting Intermediate Coupled Moiety Final Product Application

Scaffold for Compound Library Generation and Diversification

The 2-azabicyclo[2.2.1]heptane core serves as an excellent scaffold for generating compound libraries, which are essential tools in drug discovery for screening against biological targets. The ability to functionalize this rigid framework at multiple positions allows for the creation of a diverse set of structurally related molecules. rsc.org The nitrile group at the C5 position is a primary site for chemical diversification.

Through standard organic transformations, the nitrile can be converted into a variety of other functional groups, each providing a new avenue for building molecular complexity. This strategic diversification enables the systematic exploration of the chemical space around the bicyclic core, which is critical for developing structure-activity relationships (SAR) and optimizing lead compounds. The resulting libraries of bridged aza-bicyclic structures can be used to identify novel therapeutic agents. rsc.org

Table 2: Potential Diversification Reactions of the Nitrile Group

Reaction Type Reagents Resulting Functional Group
Hydrolysis H₃O⁺ / Heat Carboxylic Acid (-COOH)
Reduction LiAlH₄ or H₂/Catalyst Primary Amine (-CH₂NH₂)
Grignard Reaction RMgX, then H₃O⁺ Ketone (-C(O)R)

Precursor for Conformationally Constrained Amino Acids and Peptidomimetics

In peptide chemistry and drug design, controlling the conformation of a molecule is paramount for achieving high binding affinity and selectivity to a biological target. The 2-azabicyclo[2.2.1]heptane framework is a valuable precursor for creating conformationally constrained amino acids and peptidomimetics. uni-regensburg.de Its rigid structure mimics the turns and secondary structures of peptides, making it an effective proline analogue. d-nb.info

By hydrolyzing the nitrile group of this compound to a carboxylic acid, a novel, non-natural amino acid is formed. This amino acid possesses a fixed, bicyclic structure that reduces the conformational flexibility inherent in natural peptide backbones. Incorporating these constrained amino acids into peptide sequences can enforce a specific three-dimensional structure, leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties. uni-regensburg.denih.gov These rigid peptidomimetics are widely used to probe protein-ligand interactions and to design new therapeutic agents. nih.gov

Table 3: Structural Comparison of Proline and a 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid

Feature L-Proline 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid
Core Structure Monocyclic (Pyrrolidine ring) Bicyclic (Bridged piperidine (B6355638) ring)
Conformational Flexibility Relatively flexible (puckering of the 5-membered ring) Highly rigid and constrained

Utilization in Natural Product Synthesis

The 2-azabicyclo[2.2.1]heptane skeleton is a core structural motif present in a number of biologically active natural products, particularly alkaloids. rsc.org Consequently, synthetic intermediates containing this framework, such as this compound, are valuable in the total synthesis of these complex molecules. For example, the core of Longeracemine, a Daphniphyllum alkaloid, features a highly functionalized 2-azabicyclo[2.2.1]heptane system. rsc.org

Furthermore, this scaffold is related to the structure of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of a poison frog. doi.org Synthetic strategies toward novel epibatidine analogues often rely on intermediates based on the 7-substituted 2-azabicyclo[2.2.1]heptane framework. nih.gov The nitrile functionality in this compound can be elaborated into the various substituents required for the final natural product target, demonstrating its utility as a strategic starting material in the challenging field of natural product synthesis.

Role As a Privileged Scaffold and in Medicinal Chemistry Research

Design of Rigid Analogues for Biological Systems

The inherent rigidity of the 2-azabicyclo[2.2.1]heptane skeleton makes it an excellent core for designing conformationally constrained analogues of biologically active molecules. researchgate.netresearchgate.net By replacing flexible fragments of a known ligand with this bicyclic system, medicinal chemists can lock the molecule into a specific, biologically relevant conformation. This strategy is employed to improve binding affinity, enhance selectivity, and optimize pharmacokinetic properties.

For example, this scaffold can be used to create rigid bicyclic analogues of proline, which are then incorporated into peptidomimetics to study peptide conformations and design more stable therapeutic peptides. researchgate.netresearchgate.net The defined stereochemistry of the bicyclic system allows for the precise orientation of substituents, mimicking the side chains of natural amino acids while providing a constrained backbone. The 2-oxa-5-azabicyclo[2.2.1]heptane variant has been used to synthesize backbone-constrained analogues of FDA-approved drugs like baclofen (B1667701) and pregabalin, highlighting the utility of this general bicyclic framework in mimicking neurotransmitters such as γ-amino butyric acid (GABA). researchgate.netbohrium.com

Development of Enzyme Inhibitors based on the Azabicyclic Scaffold

The structural features of the 2-azabicyclo[2.2.1]heptane scaffold are well-suited for the design of enzyme inhibitors. The rigid framework can position key functional groups to interact with specific pockets and residues within an enzyme's active site.

A significant application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment. nih.govdntb.gov.uadiva-portal.orgnih.gov The nitrile-containing pyrrolidine (B122466) structure is a common feature in many DPP-4 inhibitors, where the nitrile group interacts with key residues in the S1 pocket of the enzyme.

Researchers have successfully used stereoisomers of 2-azabicyclo[2.2.1]heptane-carbonitrile as a key building block to synthesize novel and potent DPP-4 inhibitors. nih.gov In one such study, S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles were used as intermediates to synthesize a compound named neogliptin. nih.gov This compound, which incorporates the bicyclic moiety, was found to be a more potent DPP-4 inhibitor than the established drugs vildagliptin (B1682220) and sitagliptin. nih.govdiva-portal.orgnih.gov The bicyclic structure of neogliptin contributes to its high potency and stability in aqueous solutions by reducing its potential for intramolecular cyclization, a degradation pathway seen in some other nitrile-containing inhibitors. nih.govdiva-portal.org

CompoundDPP-4 Inhibition (IC₅₀)
Neogliptin16.8 ± 2.2 nM
Vildagliptin> 16.8 nM
Sitagliptin> 16.8 nM

This table displays the half-maximal inhibitory concentration (IC₅₀) values against the DPP-4 enzyme, with lower values indicating higher potency. Data sourced from Maslov et al. (2022). nih.gov

Investigation as Ligands for Receptors

The azabicyclo[2.2.1]heptane scaffold has been extensively investigated for the development of ligands targeting various receptors, particularly in the central nervous system.

The azabicyclo[2.2.1]heptane core is a key structural component in analogues of epibatidine (B1211577), a potent natural alkaloid that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.govrsc.org While many analogues are based on the 7-azabicyclo[2.2.1]heptane isomer, the 2-aza scaffold has also been successfully employed. nih.govrsc.orgnih.gov

Research has led to the synthesis of 6-substituted 2-azabicyclo[2.2.1]heptane derivatives that show high binding affinity for nAChRs. rsc.org These rigid structures are valuable tools for probing the structure-activity relationships of nAChR ligands and for developing novel therapeutic agents for pain, neurodegenerative diseases, and nicotine (B1678760) addiction. bohrium.com The constrained nature of the bicyclic ring system helps to orient the pharmacophoric elements, such as a pyridyl group, in a conformation that is optimal for receptor binding. rsc.org

Applications in Drug Discovery and Development (as a Scaffold)

The 2-azabicyclo[2.2.1]heptane scaffold has demonstrated broad utility in drug discovery and development. Its presence in clinically relevant molecules underscores its value as a privileged structure.

One prominent example is the Hepatitis C virus (HCV) NS5A inhibitor, ledipasvir, which contains a 2-azabicyclo[2.2.1]heptane system. bohrium.com Furthermore, the closely related precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince Lactam, is a critical building block for synthesizing carbocyclic nucleoside analogues with potent antiviral activity, such as Carbovir and the anti-HIV drug Abacavir (B1662851). nih.govresearchgate.net These examples highlight the scaffold's importance in the development of antiviral agents. The successful application of this scaffold in targeting diverse biological systems, from viral proteins to metabolic enzymes like DPP-4, confirms its status as a versatile and valuable core in modern medicinal chemistry. nih.govbohrium.com

Potential as Organocatalysts and Ligands in Asymmetric Catalysis

Chiral 2-azabicycloalkanes serve as a versatile platform for the development of organocatalysts and ligands for asymmetric synthesis. nih.govpwr.edu.pl The rigid, chiral backbone of these compounds allows for the creation of a well-defined chiral environment, which is essential for inducing high stereoselectivity in chemical reactions. nih.gov

Derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have been used to construct modular chiral catalysts for stereoselective aldol (B89426) reactions. nih.gov While 2-azabicyclo[2.2.1]heptane-5-carbonitrile itself is not typically the final catalyst, its functional group serves as a key point for elaboration. The nitrile can be converted into primary amines or carboxylic acids, which are common functional groups used to coordinate with metal centers or to activate substrates in organocatalysis. This potential makes the compound a valuable starting material for the synthesis of novel chiral ligands and catalysts designed for a range of asymmetric transformations. nih.govpwr.edu.pl

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Methodologies

Future research will likely focus on developing more efficient, stereoselective, and scalable syntheses of 2-azabicyclo[2.2.1]heptane-5-carbonitrile and its analogs. While cyclization reactions are a common approach, new methodologies are needed to overcome limitations in yield and isomeric purity. smolecule.comnih.gov

Key areas for future synthetic exploration include:

Asymmetric Catalysis: Developing novel catalytic systems to control the stereochemistry during the formation of the bicyclic core is a primary objective. This could involve adapting palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, to introduce functionality with high stereocontrol. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, efficiency, and scalability compared to traditional batch methods.

Novel Cycloadditions: Investigating new variations of the aza-Diels-Alder reaction, a powerful tool for creating the 2-azanorbornane structure, could provide more direct routes to the target molecule with desired substitutions. google.compwr.edu.pl

Radical Rearrangements: Exploring free-radical induced rearrangements, which have been used to create substituted 2-azabicyclo[2.2.1]hept-5-enes, could open new pathways to functionalized carbonitrile derivatives. rsc.org

Development of New Derivatization Strategies for Enhanced Functional Diversity

The functional handles of this compound—the secondary amine and the nitrile group—are ripe for chemical modification. Future work will concentrate on expanding the library of derivatives to access a wider range of chemical space and potential applications.

Prospective derivatization strategies include:

Nitrile Group Transformations: Moving beyond simple reduction or hydrolysis of the nitrile group to explore more complex transformations. smolecule.com This could involve cycloadditions to form heterocycles or transition-metal-catalyzed reactions to introduce diverse functional groups.

N-Functionalization: Systematically exploring a broad range of substituents on the nitrogen atom to modulate the compound's steric and electronic properties, which is crucial for tuning its biological activity and catalytic performance.

Scaffold Modification: Developing methods to further functionalize the carbon backbone of the bicyclic system, for instance, through C-H activation, to install additional pharmacophores or points of attachment.

The systematic creation of a diverse library of these derivatives will be essential for high-throughput screening in drug discovery and materials science. researchgate.net

Advanced Computational Studies for Predictive Structure-Function Relationships

Computational chemistry is poised to play a more significant role in guiding the synthesis and application of this compound derivatives. Moving beyond initial virtual screening, advanced computational models can provide deeper insights into the molecule's behavior. nih.gov

Future computational efforts will likely involve:

Quantum Mechanics (QM) Calculations: Using QM methods to accurately predict reaction mechanisms, transition states, and the feasibility of novel synthetic routes.

Molecular Dynamics (MD) Simulations: Simulating the interaction of derivatives with biological targets, such as enzymes or receptors, to understand binding kinetics and thermodynamics, thereby guiding the design of more potent and selective inhibitors. smolecule.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated QSAR models based on larger and more diverse datasets to accurately predict the biological activity or material properties of unsynthesized derivatives, thus prioritizing synthetic efforts. nih.gov

These predictive models will accelerate the discovery process, reduce experimental costs, and lead to more rational design of functional molecules.

Expanding Applications in Catalysis and Materials Science

The chiral, rigid structure of the 2-azabicyclo[2.2.1]heptane backbone is an attractive feature for applications beyond medicinal chemistry, particularly in asymmetric catalysis and materials science. mdpi.com

Future research could pursue:

Chiral Ligand Development: Designing and synthesizing derivatives to serve as chiral ligands for transition metal catalysts. The rigid scaffold can create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in asymmetric reactions.

Organocatalysis: Investigating the use of derivatives as organocatalysts, where the bicyclic amine can participate directly in catalytic cycles. mdpi.com

Polymer Science: Utilizing the compound as a monomer or a cross-linking agent to create novel polymers. The rigidity of the bicyclic unit could impart unique thermal and mechanical properties to the resulting materials.

Integration into New Biological Target Research and Chemical Biology Probes

While derivatives have shown promise as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), the full biological potential of this scaffold remains largely untapped. nih.gov Future research will aim to identify new biological targets and develop sophisticated tools for chemical biology.

Key directions for this research include:

Target Identification: Screening libraries of this compound derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes, to identify new therapeutic opportunities.

Chemical Probe Development: Designing and synthesizing derivatives that can be used as chemical probes. By incorporating reporter tags (e.g., fluorescent dyes, biotin), these probes can be used to study the function and localization of their biological targets within cells and organisms.

Peptidomimetics: Using the rigid scaffold as a constrained proline analogue to create peptidomimetics with enhanced stability and specific conformations for targeting protein-protein interactions. researchgate.net

This multi-pronged approach will not only expand the therapeutic potential of the this compound scaffold but also provide valuable tools for fundamental biological research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.